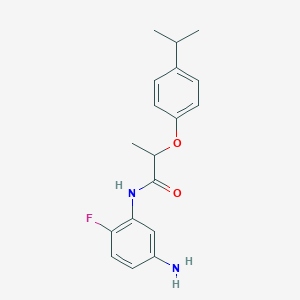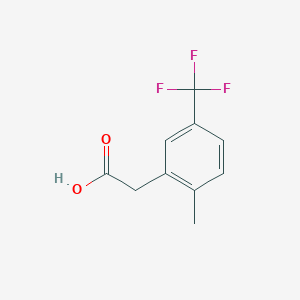
2-Methyl-5-(trifluoromethyl)phenylacetic acid
Vue d'ensemble
Description
2-Methyl-5-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C10H9F3O2 . It is a white solid that is soluble in water and commonly used as an intermediate in pharmaceutical and agrochemical industries.
Synthesis Analysis
2-Methyl-5-(trifluoromethyl)phenylacetic acid has been synthesized through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.Molecular Structure Analysis
The molecular weight of 2-Methyl-5-(trifluoromethyl)phenylacetic acid is 218.18 . The InChI code for this compound is 1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) .Chemical Reactions Analysis
The trifluoromethyl group in 2-Methyl-5-(trifluoromethyl)phenylacetic acid displays a strong inductive effect . This compound can undergo functionalization via lithiation and reaction with electrophiles .Physical And Chemical Properties Analysis
2-Methyl-5-(trifluoromethyl)phenylacetic acid is a solid at room temperature . The compound is soluble in water.Applications De Recherche Scientifique
Chemical Properties
“2-Methyl-5-(trifluoromethyl)phenylacetic acid” is a weak carboxylic acid with a molecular weight of 218.18 g/mol . In its pure form, it appears as colorless crystals or white powder . It is slightly soluble in water and soluble in various organic solvents such as ethanol, diethyl ether, and acetone .
Synthesis
This compound can be obtained by hydrolysis of phenylacetonitrile, which is the most common route of synthesis . Other methods include the oxidation of phenylacetaldehyde with copper (II) hydroxide, or by acid hydrolysis of phenylacetate ester such as methylphenylacetate .
Medicinal Chemistry
Due to the presence of trifluoromethyl groups, the compound exhibits interesting lipophilicity and metabolic stability. This makes it a potential candidate for drug development.
Antithrombotics
“2-Methyl-5-(trifluoromethyl)phenylacetic acid” has been used in the synthesis of potential antithrombotics . Antithrombotics are drugs that reduce the formation of blood clots, and they are used to treat and prevent conditions such as heart disease and stroke.
Lipoxygenase Inhibitors
This compound has also been used in the synthesis of lipoxygenase inhibitors . Lipoxygenases are enzymes that are involved in the metabolism of fatty acids, and inhibitors of these enzymes can be used to treat conditions such as inflammation and cancer.
Controlled Substance
Phenylacetic acid is the starting product for the synthesis of phenylacetone, an intermediate of amphetamine and methamphetamine . As a result, it is under special control in many countries .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHQANJHRWBIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



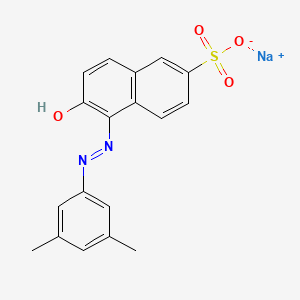

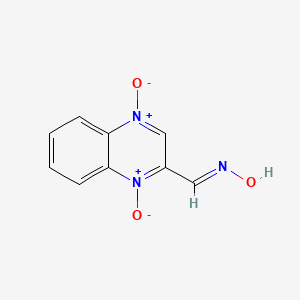
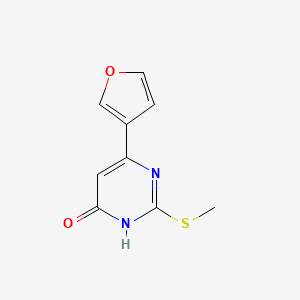
![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)

![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)
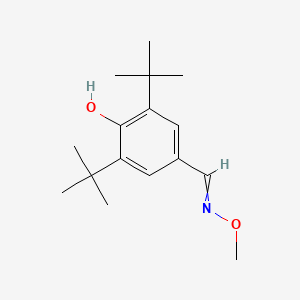
![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)
![2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
![2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1451188.png)
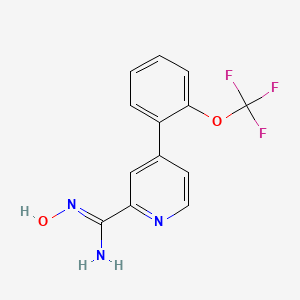
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)
